Physicochemical Property Profile vs. Drug-Like Benchmarks
The compound's computed properties (MW 376.4 g/mol, XLogP3-AA 2, TPSA 122 Ų, HBD 1, HBA 7) position it within standard drug-like space (Rule of 5 compliance) [1]. However, no experimentally measured logP, solubility, or permeability data are publicly available for this compound, and no head-to-head comparison with close analogs has been published. This evidence is foundational for compound management but insufficient for differentiation-based procurement decisions.
| Evidence Dimension | Physicochemical drug-likeness (computed) |
|---|---|
| Target Compound Data | MW 376.4 g/mol; XLogP3-AA 2; TPSA 122 Ų; HBD 1; HBA 7; Rotatable Bonds 7 |
| Comparator Or Baseline | Industry-standard Rule of 5 thresholds (MW ≤500; logP ≤5; HBD ≤5; HBA ≤10) |
| Quantified Difference | All values within Rule of 5 limits; no outlier flag |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
Confirms that the compound does not carry intrinsic physicochemical liabilities that would preclude its use as a building block, but does not differentiate it from dozens of compliant analogs.
- [1] PubChem Compound Summary for CID 131702413, Benzyl N-{2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl}carbamate. National Center for Biotechnology Information (2025). View Source
